Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Description
Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS: 1419222-80-2) is an indazole derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molar mass of 220.27 g/mol. Key properties include a predicted density of 1.27 g/cm³, boiling point of 393.4°C, and pKa of 15.08, indicating moderate basicity . Its structure features a cyclopropyl substituent at the 3-position and a methyl ester at the 5-position of the tetrahydroindazole core. Hazard statements (H302, H315, H319) highlight risks of toxicity upon ingestion, skin irritation, and eye irritation .
Properties
IUPAC Name |
methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)8-4-5-10-9(6-8)11(14-13-10)7-2-3-7/h7-8H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUGGPMGRDVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C(=NN2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{3{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... One common method includes the cyclization of hydrazine derivatives with cyclopropyl carboxylic acid derivatives in the presence of a suitable catalyst[{{{CITATION{{{_3{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of various substituted indazole derivatives.
Scientific Research Applications
Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS No. 1419222-80-2) is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article aims to explore the applications of this compound in detail, supported by comprehensive data tables and case studies.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various pharmacological studies:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that derivatives of indazole can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative disorders.
The compound has been subjected to various biological assays to evaluate its efficacy:
- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing, with some results indicating selective toxicity towards tumor cells.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Case Study 1: Anti-inflammatory Research
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of several indazole derivatives, including this compound. The findings indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Neuroprotective Effects
Research conducted at a leading university explored the neuroprotective effects of indazole derivatives in models of oxidative stress. This compound was found to reduce neuronal cell death and promote cell survival under stress conditions .
Mechanism of Action
The mechanism by which Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related indazole derivatives (Table 1), which differ in substituents, functional groups, and stereochemistry:
Key Observations:
Substituent Effects :
- The cyclopropyl group in the main compound provides steric and electronic effects distinct from isopropyl (bulkier) or trifluoromethyl (electron-withdrawing) groups .
- Methyl ester vs. carboxylic acid : Esters (e.g., methyl/ethyl) generally exhibit lower acidity (pKa ~15) compared to carboxylic acids (pKa ~4-5), influencing solubility and reactivity .
Stereochemical and Conformational Differences :
- The ethyl ester derivative (CAS: 792848-34-1) has an R-configuration at position 5, which may affect binding in chiral environments .
- The phenyl- and hydroxyl-substituted analog () forms hydrogen-bonded dimers, unlike the main compound, which lacks polar groups for such interactions .
Physicochemical Properties :
- Boiling Points : The main compound’s higher boiling point (393.4°C vs. ~270–300°C for simpler esters) reflects its larger molar mass and cyclopropyl rigidity .
- Acidity : The trifluoromethyl analog’s hydrochloride form (pKa ~1–2) is significantly more acidic than the main compound’s ester (pKa 15.08) .
Biological Activity
Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS: 1419222-80-2) is a synthetic compound that belongs to the indazole class of compounds. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- Purity : 95%
- Predicted Boiling Point : 393.4 ± 30.0 °C
- Density : 1.270 ± 0.06 g/cm³
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Inhibitory Effects
- GSK-3β Inhibition :
- FGFR Inhibition :
- Antiproliferative Activity :
Structure-Activity Relationships (SAR)
Research into the SAR of indazole derivatives has revealed that:
- The presence of specific substituents at the 4 and 6 positions significantly influences the inhibitory activity against targets like GSK-3β and FGFR.
- Cyclopropyl groups are particularly favorable for enhancing biological activity due to their unique steric and electronic properties .
Study on Antitumor Activity
A study focused on a series of indazole derivatives demonstrated that modifications at the cyclopropyl position led to enhanced antitumor activity in vitro. The most effective compounds were those that maintained structural integrity while incorporating functional groups that favorably interacted with target proteins .
Evaluation of Cytotoxicity
In vitro cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) showed that selected compounds did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .
| Compound ID | Target | IC50 (nM) | Cell Line | Notes |
|---|---|---|---|---|
| Compound A | GSK-3β | 8 | Various | Highly potent |
| Compound B | FGFR1 | <4.1 | Cancer Lines | Excellent selectivity |
| Compound C | Antiproliferative | <25 | HT29 | Significant growth inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate?
- Methodology : The compound can be synthesized via O-alkylation or cyclocondensation reactions. For example, alkylation of hydroxyl-containing intermediates (e.g., 6-hydroxy-6-methyl derivatives) using phenacyl bromides in polar aprotic solvents like acetone with a base (e.g., K₂CO₃) promotes efficient O-alkylation . Cyclopropane substituents can be introduced via [2+1] cycloaddition or using cyclopropane-bearing reagents in the presence of transition-metal catalysts. Purification typically involves recrystallization from DMF/acetic acid mixtures .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : IR spectroscopy identifies functional groups (C=O at ~1700 cm⁻¹, NH/OH at ~3400 cm⁻¹). ¹H NMR reveals methyl groups as singlets (~1.2–2.0 ppm) and cyclopropane protons as distinct multiplet patterns. ¹³C NMR confirms carbonyl carbons (~170 ppm) and cyclopropane carbons (~10–20 ppm) .
- Crystallography : Use SHELX (SHELXL for refinement, SHELXD for structure solution) to analyze single-crystal X-ray data. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
- Methodology : Contradictions in thermal parameters or occupancy may arise from disorder or twinning. SHELXL’s TWIN/BASF commands model twinned data, while PART instructions handle partial occupancy. Validate refinement using R-factor convergence (<5%) and Fo/Fc difference maps. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .
Q. What strategies are effective for analyzing the conformational flexibility of the tetrahydroindazole core?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates using software like PLATON. Compare with similar structures (e.g., cyclohexane derivatives) to assess steric or electronic influences on ring conformation .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
Derivatization : Modify substituents (e.g., cyclopropyl, carboxylate ester) to probe steric/electronic effects. Use microwave-assisted synthesis for rapid library generation.
Bioactivity Testing : Screen derivatives for antimicrobial activity via agar dilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and validate results with triplicate experiments .
Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to target enzymes (e.g., bacterial gyrase). Validate with MD simulations (GROMACS) to assess stability .
Q. How can contradictions in antimicrobial activity data be addressed?
- Methodology :
- Experimental Design : Ensure consistent inoculum size (CFU/mL) and solvent controls (DMSO ≤1%). Test pH-dependent solubility to rule out false negatives.
- Data Analysis : Use ANOVA with post-hoc Tukey tests to compare activity across derivatives. Reconcile outliers via LC-MS purity checks (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
